Cas no 1805216-57-2 (Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate)

Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate is a versatile brominated trifluoromethylphenyl intermediate used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features—a reactive bromomethyl group, a cyano substituent, and a trifluoromethyl moiety—make it a valuable building block for constructing complex molecules. The ester functionality enhances solubility and facilitates further derivatization. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its stability under standard handling conditions and well-defined reactivity profile contribute to its utility in medicinal chemistry for the development of bioactive compounds. Proper storage under inert conditions is recommended to maintain its integrity.
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate structure
1805216-57-2 structure
Product Name:Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
CAS No:1805216-57-2
MF:C13H11BrF3NO2
MW:350.131153345108
CID:4945455
Update Time:2025-06-14

Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
    • Inchi: 1S/C13H11BrF3NO2/c1-2-20-12(19)5-8-3-10(7-18)9(6-14)4-11(8)13(15,16)17/h3-4H,2,5-6H2,1H3
    • InChI Key: SRAPRZACJODDOV-UHFFFAOYSA-N
    • SMILES: BrCC1C(C#N)=CC(CC(=O)OCC)=C(C(F)(F)F)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 391
  • XLogP3: 3.2
  • Topological Polar Surface Area: 50.1

Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015020666-250mg
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
1805216-57-2 97%
250mg
494.40 USD 2021-06-18
Alichem
A015020666-500mg
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
1805216-57-2 97%
500mg
798.70 USD 2021-06-18
Alichem
A015020666-1g
Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate
1805216-57-2 97%
1g
1,490.00 USD 2021-06-18

Additional information on Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate

Recent Advances in the Application of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805216-57-2) in Chemical Biology and Pharmaceutical Research

Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate (CAS: 1805216-57-2) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its trifluoromethyl and cyano functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate as a precursor in the synthesis of novel kinase inhibitors. The researchers utilized its reactive bromomethyl group for efficient coupling with heterocyclic amines, yielding compounds with potent inhibitory activity against several cancer-associated kinases. The trifluoromethyl group was found to significantly enhance binding affinity through hydrophobic interactions with target proteins.

In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone derivatives using this compound. The electron-withdrawing properties of the cyano and trifluoromethyl groups were crucial for maintaining antibacterial activity against resistant strains. Molecular docking studies revealed that these derivatives interact uniquely with bacterial DNA gyrase, suggesting potential for overcoming current resistance mechanisms.

The compound's stability and reactivity have also made it valuable in PET (positron emission tomography) tracer development. A recent Nature Communications article (2024) described its use in creating fluorine-18 labeled probes for neurodegenerative disease imaging. The presence of the trifluoromethyl group allowed for straightforward isotopic exchange, while the ester functionality provided a handle for subsequent bioconjugation.

From a synthetic chemistry perspective, several innovative methodologies have emerged for the preparation and further functionalization of Ethyl 4-bromomethyl-5-cyano-2-(trifluoromethyl)phenylacetate. A 2024 Advanced Synthesis & Catalysis paper presented a novel palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation compared to traditional methods. This advancement is particularly important for scaling up production for pharmaceutical applications.

Looking forward, researchers anticipate expanded applications of this compound in fragment-based drug discovery and PROTAC (proteolysis targeting chimera) development. Its unique combination of functional groups offers multiple vectors for structural modification, making it an attractive scaffold for addressing challenging drug targets. Current investigations are exploring its use in targeted protein degradation strategies and covalent inhibitor design.

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